2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
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Overview
Description
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a complex organic compound that features a piperidine ring substituted with a methyl group and a thiazole ring
Preparation Methods
The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the thiazole ring through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a particular biochemical pathway or its interaction with cellular components .
Comparison with Similar Compounds
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanol:
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanamine: The presence of an amine group in this compound may result in different biological activity and interactions with molecular targets.
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanoic acid: This compound contains a carboxylic acid group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C11H16N2OS |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(6-methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C11H16N2OS/c1-8-3-2-4-9(13-8)5-11(14)10-6-15-7-12-10/h6-9,13H,2-5H2,1H3 |
InChI Key |
KBLISXNUOGQLDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CC(=O)C2=CSC=N2 |
Origin of Product |
United States |
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